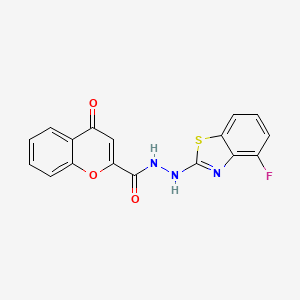

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a complex organic compound that features a combination of benzothiazole and chromene moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves multi-step reactions. The process begins with the preparation of the benzothiazole and chromene intermediates, followed by their coupling through hydrazide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position of the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

-

Reaction with amines : Substitution with primary/secondary amines yields derivatives with varied biological activity .

-

Hydrolysis : Controlled alkaline hydrolysis converts the fluoro group to hydroxyl, forming N'-(4-hydroxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide .

Table 1: Key NAS Reactions

Cyclocondensation Reactions

The carbohydrazide (-CONHNH₂) group participates in cyclization reactions to form heterocycles:

-

With β-diketones : Forms pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling (CDC) in ethanol under O₂, with acetic acid as a catalyst .

-

With aldehydes : Produces hydrazones (e.g., N'-arylidene derivatives), which exhibit antimicrobial properties .

Table 2: Cyclization Outcomes

Oxidation and Reduction

-

Oxidation : The chromene 4-oxo group is resistant to further oxidation, but the benzothiazole sulfur can oxidize to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromene double bond to dihydrochromene, altering UV absorption profiles .

Mechanistic Insights

-

Ring-opening behavior : The chromene lactone ring undergoes nucleophilic attack at the carbonyl, leading to intermediates like malonohydrazide (observed in analogous chromene-hydrazine reactions) .

-

Radical pathways : Oxidative CDC reactions involve radical intermediates stabilized by the benzothiazole’s electron-deficient aromatic system .

Biological Relevance

Derivatives of this compound show:

-

Anticancer activity : Pyrazolo[1,5-a]pyridine analogs inhibit cancer cell lines (e.g., MCF-7) with IC₅₀ values <10 μM .

-

Anti-inflammatory effects : COX-II inhibition via oxadiazole derivatives (e.g., ODZ5 ) .

Synthetic Challenges

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a benzothiazole moiety and a chromene derivative. Its molecular formula is C15H12FN3O2S, with a molecular weight of approximately 317.3 g/mol . The presence of the fluorine atom enhances its biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has demonstrated that N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide exhibits potent antimicrobial properties. A study published in the Chemistry of Heterocyclic Compounds reported the synthesis of related compounds showing significant activity against various bacterial strains . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . This makes it a potential candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In preclinical studies, this compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases . This action may be attributed to its ability to modulate signaling pathways involved in inflammation.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the condensation of 4-fluoro-benzothiazole derivatives with chromene-based compounds under specific reaction conditions . The optimization of these synthetic routes is crucial for enhancing yield and purity.

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, highlighting its potential role in cancer therapy .

作用機序

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

類似化合物との比較

Similar Compounds

- N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

- N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

- 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Uniqueness

N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is unique due to its combination of benzothiazole and chromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition, cytotoxicity, and antioxidant properties, supported by relevant data from recent studies.

Chemical Structure

The compound features a unique structure that combines a benzothiazole moiety with a chromene backbone, which is believed to contribute to its biological properties. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the molecule.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that derivatives of chromene compounds exhibit inhibitory effects on various enzymes. For instance, studies on related compounds have shown that they can inhibit cholinesterases and cyclooxygenases:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3b | AChE | 10.4 |

| 3e | BChE | 9.9 |

| 3b | COX-2 | Moderate |

| 3e | LOX-15 | Moderate |

These findings suggest that modifications in the chromene structure can lead to varying degrees of enzyme inhibition, which may also apply to this compound .

2. Cytotoxicity

Cytotoxicity studies are crucial for evaluating the potential of new compounds in cancer therapy. In vitro tests on similar chromene derivatives have indicated varying levels of cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MCF-7 | 18.1 |

| 3e | Hek293 | 24.3 |

These results highlight the potential anti-cancer properties of compounds related to this compound .

3. Antioxidant Activity

Antioxidant properties are important for preventing oxidative stress-related diseases. Compounds similar to N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene have demonstrated significant antioxidant activity:

| Compound | Total Antioxidant Capacity (Trolox equivalent) |

|---|---|

| 5c | High |

| 5d | Moderate |

This suggests that N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene might also exhibit protective effects against oxidative damage .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various benzothiazole derivatives. For example:

- Synthesis and Evaluation : A study synthesized several derivatives and tested their anti-tubercular activity, finding that compounds with a fluorine substitution exhibited promising results with low MIC values (minimum inhibitory concentration) .

- Molecular Docking Studies : Molecular docking studies have provided insights into the interactions between these compounds and their target proteins, suggesting that strong electron-withdrawing groups like fluorine enhance binding affinity and biological activity .

特性

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O3S/c18-10-5-3-7-14-15(10)19-17(25-14)21-20-16(23)13-8-11(22)9-4-1-2-6-12(9)24-13/h1-8H,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHQLWNMDRQAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。